Methyl 4-methyl-2-oxopentanoate, also known as methyl 2-oxoisocaproate, is an α-keto ester primarily recognized as a metabolic intermediate in the breakdown of the branched-chain amino acid, Leucine [, , , , ]. It plays a significant role in scientific research, particularly in studies investigating branched-chain amino acid metabolism, insulin secretion, and mitochondrial function [, , , , , , , , , , ].
Methyl 4-methyl-2-oxopentanoate, also known as 4-methyl-2-oxopentanoic acid, is a compound classified within the category of short-chain keto acids and derivatives. This compound is particularly relevant in biochemical processes and has applications in various scientific fields, including food science and metabolic studies. It is recognized for its role as a metabolite and potential biomarker in certain medical conditions, including Maple Syrup Urine Disease.
Methyl 4-methyl-2-oxopentanoate is synthesized from natural sources and can also be produced through chemical processes. It falls under the classification of organic compounds, specifically within the subcategory of keto acids. The compound has a CAS number of 816-66-0 and a molecular formula of C7H12O3, indicating it contains seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms. Its IUPAC name is 4-methyl-2-oxopentanoic acid, which highlights its structural features as a keto acid derivative.
The synthesis of methyl 4-methyl-2-oxopentanoate can be achieved through various methods, including:
The enzymatic synthesis process typically involves recombinant DNA technology to express the necessary enzymes in host organisms like Escherichia coli. The resulting enzymes can then catalyze the reduction of substrates to produce methyl 4-methyl-2-oxopentanoate efficiently.
Methyl 4-methyl-2-oxopentanoate participates in various chemical reactions typical for keto acids, including:
These reactions are significant in synthetic organic chemistry and biochemistry, particularly in flavoring agents production.
The mechanism of action for methyl 4-methyl-2-oxopentanoate primarily involves its role as an intermediate in metabolic pathways. In fungal systems, enzymes such as the previously mentioned 4-methyl-2-oxopentanoate reductase catalyze its conversion into D-leucate during leucine biosynthesis. This enzymatic action is crucial for producing flavor compounds in fermentation processes .
Methyl 4-methyl-2-oxopentanoate exhibits several notable physical properties:
The chemical properties include:
These properties make it useful in various applications, especially in food science and organic synthesis.
Methyl 4-methyl-2-oxopentanoate has several applications across different scientific domains:
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